molecular formula C15H17F2NO3 B1391897 Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate CAS No. 1067915-34-7

Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate

Cat. No. B1391897
M. Wt: 297.3 g/mol
InChI Key: GFVJRPGBYSFNTN-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C15H17F2NO3 . It has a molecular weight of 297.3 .


Molecular Structure Analysis

The molecular structure of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate can be represented by the SMILES string O=C(C(F)(F)CN1CC2=CC=CC=C2)C(C1)C(OCC)=O . The InChI code for this compound is 1S/C15H17F2NO3/c1-2-21-14(20)12-9-18(10-15(16,17)13(12)19)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate are not available, similar compounds have been used as building blocks for the syntheses of receptor agonists and antagonists .


Physical And Chemical Properties Analysis

Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate is a solid at room temperature . It has a molecular weight of 297.3 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of 3-Azabicyclo Derivatives : Michael reactions using Ethyl 1-benzyl-4-oxopiperidine-3-carboxylates lead to the formation of 6- and 6,8-substituted 3-benzyl-9-oxo-3-azabicyclo nonane derivatives. This process involves studying stereochemical aspects and further transformations (Vafina et al., 2003).
  • Nine-Step Synthesis Route : A complex nine-step synthesis route starting from Ethyl N-benzyl-3-oxopiperidine-4-carboxylate, involving hydrogenation and other steps, leads to a specific compound with a porous three-dimensional network structure (Wang et al., 2008).
  • Development of 5,5-Difluoropiperidines : A strategy for the synthesis of functionalized 5,5-difluoropiperidines, useful as building blocks in medicinal chemistry, is developed from Ethyl bromodifluoroacetate. This process yields trans-substituted difluorinated piperidinone carboxylates (Moens et al., 2012).

Crystallography and Structural Analysis

  • X-Ray Powder Diffraction Data : The compound is an important intermediate in synthesizing anticoagulants like apixaban. Its X-ray powder diffraction data is critical for ensuring purity and understanding its crystal structure (Wang et al., 2017).

Enzymatic and Biological Activity

  • Aldose Reductase Inhibitor : Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (EBPC), a closely related compound, is a potent and specific inhibitor of aldose reductase, suggesting potential therapeutic applications (Mylari et al., 1991).

Synthesis of Biologically Active Compounds

  • Asymmetric Synthesis for Drug Development : The compound has been utilized in asymmetric synthesis approaches for developing pharmaceuticals like CP-690550, a protein kinase inhibitor, suggesting its role in creating biologically active compounds (Hao et al., 2011).

Pharmaceutical Intermediates

  • Intermediate for Antagonist Synthesis : The compound serves as a starting material for synthesizing J-113397, a competitive antagonist of the N/OFQ-NOP receptor system, highlighting its role in pharmaceutical manufacturing (Sulima et al., 2007).

Safety And Hazards

This compound should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO3/c1-2-21-14(20)12-9-18(10-15(16,17)13(12)19)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVJRPGBYSFNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC(C1=O)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678331
Record name Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate

CAS RN

1067915-34-7
Record name Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)-2,2-difluoropropanoate (10.78 g, 31.4 mmol) in NMP (100 mL) at 0° C. was added potassium tert-butoxide (5.64 g, 50.2 mmol) and the reaction mixture stirred at room temperature for 2 days. The reaction mixture was cooled to 0° C. and aqueous NH4Cl solution was added. The aqueous phase was extracted with EtOAc. The combined organic layers were dried over Na2SO4 and the solvent was evaporated. The residue was purified by flash chromatography using a gradient EtOAc/Heptane 0-70% over 40 minutes to give the title compound as white solid (5.56 g, 60%).
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10.78 g
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100 mL
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0 (± 1) mol
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Yield
60%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
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Citations

For This Compound
1
Citations
J Huang, J Zhang, B Luo, W Qiao, Z Qiu… - Journal of Medicinal …, 2022 - ACS Publications
Homo sapiens caseinolytic protease P (HsClpP) plays an important role in maintaining mitochondrial proteostasis. Activating HsClpP has been proved to be a potential strategy for …
Number of citations: 6 pubs.acs.org

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